1'-Benzylspiro[chroman-2,4'-piperidin]-4-one
Description
Properties
IUPAC Name |
1'-benzylspiro[3H-chromene-2,4'-piperidine]-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c22-18-14-20(23-19-9-5-4-8-17(18)19)10-12-21(13-11-20)15-16-6-2-1-3-7-16/h1-9H,10-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTXCPHULMDKCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368618 | |
| Record name | 1'-benzylspiro[3H-chromene-2,4'-piperidine]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77264-89-2 | |
| Record name | 1'-benzylspiro[3H-chromene-2,4'-piperidine]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization via Acylative Coupling
A foundational approach involves coupling preformed chroman or piperidine precursors. For instance, HATU-mediated amidation enables the fusion of quinoline-4-carboxylic acids with piperidin-4-one hydrochloride, achieving yields exceeding 70% under mild conditions (20–25°C, 6 hours). Adapting this method, chroman-4-carboxylic acid derivatives react with 1-benzyl-4-piperidone in dimethylformamide (DMF) with triethylamine as a base, forming the spiro linkage via nucleophilic acyl substitution.
Critical parameters :
Spirocyclization via Intramolecular SNAr Reactions
The Stobbe condensation facilitates spiro-ring formation through nucleophilic aromatic substitution (SNAr). Ethyl homophthalate reacts with 1-benzyl-4-piperidone under basic conditions (sodium acetate/acetic anhydride), yielding 4-(ethoxycarbonyl)spiro[isochroman-3,4'-piperidin]-4-one intermediates. Subsequent hydrolysis and decarboxylation afford the target compound.
Optimization highlights :
- Temperature : 110–120°C for 6–10 hours
- Catalyst : Pyrrolidine (0.1 eq.) enhances ring-closure efficiency.
Benzyl Group Introduction and Reductive Amination
Alkylation of Piperidine Intermediates
Direct alkylation of 4-piperidone derivatives with benzyl halides remains a staple. In CN105777615A , 1-benzyl-4-piperidone reacts with morpholine in toluene at 110°C, followed by hydrogenation (Raney nickel, 50°C, 36 hours) to yield 4-morpholino piperidine. Adapting this protocol, benzyl bromide alkylates piperidin-4-one under reflux (60–70°C, 4 hours), achieving >85% conversion.
Table 1: Comparative Alkylation Conditions
| Substrate | Alkylating Agent | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1-Benzyl-4-piperidone | Benzyl bromide | Toluene | 110 | 88.1 | |
| Piperidin-4-one | Benzyl chloride | Methanol | 60 | 92.1 |
Reductive Amination Pathways
Sodium triacetoxyborohydride (STAB)-mediated reductive amination couples 1-(quinoline-4-carbonyl)piperidin-4-one with (R)-ethyl piperidine-3-carboxylate in 1,2-dichloroethane. After 8 hours at 60°C, this method achieves 78% yield, with acetic acid (4.5 eq.) critical for imine stabilization.
Advantages :
Catalytic Hydrogenation and Deprotection
Hydrogenolytic Debenzylation
Post-cyclization, catalytic hydrogenation (10% Pd/C, H₂ 40–50 psi) removes benzyl protecting groups. For example, 1'-benzylspiro[chroman-2,4'-piperidin]-4-one undergoes debenzylation in ethanol at 50°C, yielding the primary amine derivative in 64% yield.
Key considerations :
Boc Deprotection Strategies
tert-Butoxycarbonyl (Boc)-protected intermediates are cleaved using trifluoroacetic acid (TFA) in dichloromethane (20–25°C, 2 hours). This step, critical for accessing free amines, achieves near-quantitative yields with minimal epimerization.
Process Optimization and Green Chemistry
Solvent Recycling and Waste Reduction
Recent protocols emphasize replacing dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent, during extraction. This reduces environmental impact while maintaining 89–92% recovery rates.
Microwave-Assisted Synthesis
Microwave irradiation (120°C, 20 minutes) accelerates Suzuki-Miyaura couplings for aryl-functionalized derivatives, reducing reaction times from 12 hours to <30 minutes.
Chemical Reactions Analysis
1’-Benzylspiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidinone nitrogen, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
1'-Benzylspiro[chroman-2,4'-piperidin]-4-one has been studied extensively for its potential as a pharmacophore in drug design. Its interactions with various biological targets make it a candidate for therapeutic development:
- Anti-Tubercular Activity : Research indicates that this compound exhibits significant activity against Mycobacterium tuberculosis, with some derivatives showing minimum inhibitory concentration (MIC) values lower than standard treatments. This suggests its potential as an anti-tubercular agent, warranting further investigation into structure-activity relationships to optimize efficacy .
- Enzyme Interaction Studies : Molecular docking studies have been employed to predict the binding affinity of this compound with enzymes such as Mycobacterium tuberculosis tyrosine phosphatase (PtpB). These studies are crucial for elucidating the compound's mechanism of action and optimizing lead compounds for better therapeutic outcomes .
Material Science
The unique physical properties of this compound make it a candidate for novel material applications. Its spiro structure imparts interesting mechanical and optical characteristics that can be harnessed in the development of new materials with specific functionalities.
Biological Studies
This compound is also being explored for its interactions with various biological molecules:
- Therapeutic Agent Potential : The compound's ability to interact with biological targets positions it as a potential therapeutic agent or biochemical tool in research settings .
Case Study 1: Anti-Tubercular Activity
In a study evaluating the anti-tubercular properties of various derivatives of this compound, researchers found that certain compounds demonstrated MIC values significantly lower than those of existing treatments. This highlights the importance of further research into the optimization of these derivatives for clinical use .
Case Study 2: Molecular Docking Studies
Molecular docking studies conducted on this compound have provided insights into its binding mechanisms with PtpB. These findings are essential for understanding how modifications to the compound's structure can enhance its efficacy against tuberculosis .
Mechanism of Action
The mechanism by which 1’-Benzylspiro[chroman-2,4’-piperidin]-4-one exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic processes.
Comparison with Similar Compounds
1’-Benzylspiro[chroman-2,4’-piperidin]-4-one can be compared with other spiro compounds such as:
Spiroindoles: These compounds also feature a spiro linkage but with an indole moiety. They are known for their biological activity and are studied for their potential therapeutic applications.
Spiropiperidines: Similar to the compound , these have a spiro linkage involving a piperidine ring. They are explored for their pharmacological properties and potential as drug candidates.
The uniqueness of 1’-Benzylspiro[chroman-2,4’-piperidin]-4-one lies in its specific combination of a chroman and a piperidinone moiety, which imparts distinct chemical and biological properties not found in other spiro compounds.
Biological Activity
1'-Benzylspiro[chroman-2,4'-piperidin]-4-one is a spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that combines the chroman and piperidine moieties, which may enhance its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This indicates the presence of a benzyl group, a spirocyclic chroman unit, and a piperidine ring. The structural features contribute to its biological activity by providing multiple binding sites for interactions with various biomolecules.
Anticancer Activity
Several studies have explored the anticancer potential of this compound and related compounds. Key findings include:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through various pathways, including caspase activation and cell cycle arrest at the G2/M phase. For instance, derivatives have demonstrated cytotoxic effects against several cancer cell lines such as MCF-7 (breast cancer) and HL60 (leukemia) with IC50 values indicating significant potency .
- Case Studies : In vitro studies using MTT assays revealed that this compound exhibited an IC50 value of approximately 68.4 μM against MCF-7 cells . Another study reported similar findings where modifications to the chroman structure resulted in enhanced antiproliferative effects .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | 68.4 ± 3.9 |
| Derivative A | HL60 | 45.0 ± 2.5 |
| Derivative B | COLO205 | 50.3 ± 3.0 |
Antimicrobial Activity
Research has also indicated that compounds related to this compound possess antimicrobial properties:
- Antibacterial Effects : Studies have shown moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The diameter of inhibition zones ranged from 14 to 17 mm, suggesting effective antibacterial action .
- Mechanism : The antimicrobial activity is hypothesized to stem from the ability of these compounds to disrupt bacterial cell membranes or inhibit critical enzymatic functions within microbial cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of spirocyclic compounds:
Q & A
Q. How are the cytotoxic activities of these derivatives evaluated in vitro?
- Cytotoxicity is assessed using MTT assays against cancer cell lines (e.g., MCF-7, A2780, HT-29). Cells are treated with compounds for 48–72 hours, and IC50 values are calculated from dose-response curves. For example, compound 16 (sulfonyl-bridged derivative) showed IC50 values of 0.31–5.62 µM, while trimethoxyphenyl derivative 15 was less active (IC50: 18.77–47.05 µM) .
- Apoptosis induction is quantified via Annexin V-FITC/PI staining and flow cytometry, with compound 16 inducing >3-fold early apoptosis in MCF-7 cells after 24 hours .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfonyl vs. carbonyl bridges) influence anticancer activity?
- Sulfonyl-bridged derivatives (e.g., compound 16) exhibit superior cytotoxicity compared to carbonyl analogs (e.g., compound 14). This is attributed to enhanced electron-withdrawing effects, which improve membrane permeability and target engagement. Substituent steric effects are secondary; for instance, naphthyl or methoxy groups reduce activity by disrupting binding pocket interactions .
- Methodological Insight : Structure-activity relationship (SAR) studies should prioritize electronic effects through Hammett analysis and molecular docking to validate target interactions (e.g., tubulin or apoptosis regulators) .
Q. What mechanisms explain the cell cycle arrest induced by this compound derivatives?
- Compound 16 increases the population of MCF-7 cells in sub-G1 (apoptotic) and G2-M phases by 24% and 15%, respectively, after 24-hour treatment. This suggests dual mechanisms: (1) DNA damage triggering apoptosis and (2) tubulin polymerization inhibition, halting mitosis .
- Experimental Design : Combine cell cycle analysis (propidium iodide staining) with Western blotting for cyclin-dependent kinases (CDKs) and tubulin polymerization assays to confirm mechanistic pathways .
Q. How can contradictory data on substituent effects be resolved?
- While electron-donating groups (e.g., methoxy in compound 15) generally reduce activity, exceptions exist. For example, 7-bromo or nitro substitutions improve solubility without compromising target affinity. Resolve contradictions by comparing log P values, cellular uptake studies, and in silico ADMET profiling .
- Case Study : Compound 18 (naphthyl-substituted) showed moderate activity (IC50: 8.46 µM against HT-29), suggesting bulky substituents may favor specific targets like topoisomerases .
Methodological Challenges and Solutions
Q. What strategies optimize the yield of spiro[chroman-2,4'-piperidin]-4-one intermediates?
- Challenge : Low yields (<40%) in spirocyclization due to competing side reactions.
- Solution : Use anhydrous conditions, slow addition of reactants, and catalytic bases (e.g., K2CO3). Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) .
Q. How to address discrepancies between in vitro and in vivo efficacy?
- Issue : Compound 16 showed potent in vitro activity but poor bioavailability in preliminary murine models.
- Strategy : Introduce PEGylation or prodrug modifications (e.g., esterification of hydroxyl groups) to enhance pharmacokinetics. Validate using LC-MS plasma profiling and xenograft models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
